3-[(6-morpholino-3-pyridinyl)methylene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[(6-Morpholino-3-pyridinyl)methylene]-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that combines a morpholine ring, a pyridine ring, and an indole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-morpholino-3-pyridinyl)methylene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 6-morpholino-3-pyridinecarboxaldehyde with 1,3-dihydro-2H-indol-2-one under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(6-Morpholino-3-pyridinyl)methylene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[(6-Morpholino-3-pyridinyl)methylene]-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(6-morpholino-3-pyridinyl)methylene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Morpholino-3-pyridinylmethanol: Shares the morpholine and pyridine rings but lacks the indole moiety.
3-Pyridinylmethyleneindolinone: Contains the pyridine and indole rings but lacks the morpholine ring.
Uniqueness
The unique combination of the morpholine, pyridine, and indole rings in 3-[(6-morpholino-3-pyridinyl)methylene]-1,3-dihydro-2H-indol-2-one provides it with distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of reactivity and biological activity .
Properties
Molecular Formula |
C18H17N3O2 |
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Molecular Weight |
307.3 g/mol |
IUPAC Name |
(3Z)-3-[(6-morpholin-4-ylpyridin-3-yl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C18H17N3O2/c22-18-15(14-3-1-2-4-16(14)20-18)11-13-5-6-17(19-12-13)21-7-9-23-10-8-21/h1-6,11-12H,7-10H2,(H,20,22)/b15-11- |
InChI Key |
OURNNSCJWHIHOR-PTNGSMBKSA-N |
Isomeric SMILES |
C1COCCN1C2=NC=C(C=C2)/C=C\3/C4=CC=CC=C4NC3=O |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)C=C3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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